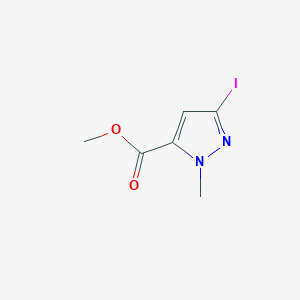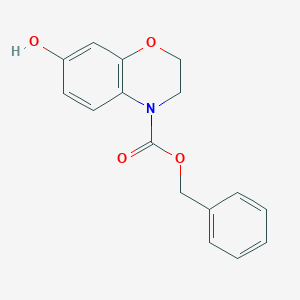
5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is a unique organic compound characterized by its indene core structure with a carboxylic acid group at the second position and a trifluoromethyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the Perkin reaction, where phthalic anhydrides react with malononitrile in the presence of a catalyst . Another method involves the Knoevenagel reaction of 1H-indene-1,3(2)-dione derivatives with malononitrile . These reactions are usually carried out under controlled conditions with specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification methods such as crystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indene derivatives, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid: This compound shares a similar indene core structure but differs in the substituents attached to the ring.
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid: Another related compound with different functional groups that influence its chemical properties and applications.
Uniqueness: 5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. These characteristics make it particularly valuable in the development of pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C11H9F3O2 |
|---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)9-2-1-6-3-8(10(15)16)4-7(6)5-9/h1-2,5,8H,3-4H2,(H,15,16) |
InChI Key |
YSOAQAFSCLIAJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-cyclohexyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B8477082.png)



![Spiro[5.5]undec-2-yl-methanol](/img/structure/B8477102.png)



![Benzonitrile, 3-[2-(1H-1,2,4-triazol-5-ylthio)ethoxy]-](/img/structure/B8477134.png)
![[2-(2-Methoxyphenyl)ethoxy]acetic acid](/img/structure/B8477146.png)



![3-Ethyl-5[(3-ethyl-2-benzothiazolinylidene)-1-hydroxyethylidene]rhodanine](/img/structure/B8477177.png)
